N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
A significant aspect of the research on compounds related to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-phenoxypropanamide focuses on the synthesis of novel benzamides and pyrazole derivatives with potential biological activities. For instance, Raffa et al. (2019) explored the synthesis of new ethyl 5-(4-substituted benzamido)-1-phenyl-1H-pyrazole-4-carboxylates, highlighting their antiproliferative activity against human lung carcinoma cells. The study found that one of the compounds induces the intrinsic apoptotic pathway by activating p53, suggesting its potential as a therapeutic agent in cancer treatment Raffa et al., 2019.
Antimicrobial and Anticancer Activities
Research on derivatives of this compound also extends to the evaluation of antimicrobial and anticancer activities. For example, studies have synthesized novel pyrazoles, thiazolopyrimidines, and triazolopyrimidines, examining their effectiveness as non-steroidal anti-inflammatory drugs (NSAIDs) and their potential antimicrobial and anticancer properties Salem et al., 2011.
Chemical Synthesis and Mechanistic Insights
The chemical synthesis of related compounds and understanding their mechanisms of action form another critical area of application. Gad-Elkareem et al. (2011) detailed the synthesis of thio-substituted ethyl nicotinate derivatives, leading to the development of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives with significant antimicrobial activities. This research provides insight into the structural requirements for antimicrobial efficacy and suggests a pathway for the development of new antimicrobial agents Gad-Elkareem et al., 2011.
Mechanism of Action
Target of action
They have been associated with a wide range of activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of action
Compounds containing thiazole and pyrazole rings can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Biochemical pathways
Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Result of action
Thiazoles and pyrazoles have been associated with a wide range of biological activities .
Properties
IUPAC Name |
2-phenoxy-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-13(23-15-6-3-2-4-7-15)16(22)18-10-8-14-12-24-17(20-14)21-11-5-9-19-21/h2-7,9,11-13H,8,10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZLOYWIAWHYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC(=N1)N2C=CC=N2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.